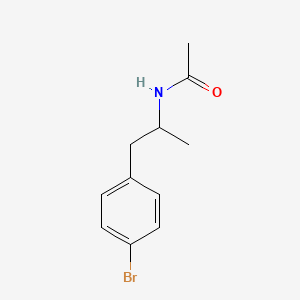

N-(1-(4-bromophenyl)propan-2-yl)acetamide

Übersicht

Beschreibung

N-(1-(4-bromophenyl)propan-2-yl)acetamide is an organic compound with the molecular formula C11H14BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group attached to a propan-2-yl acetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-bromophenyl)propan-2-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with isopropylamine to form N-(4-bromophenyl)isopropylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure consistent product quality

Purification steps: such as recrystallization or chromatography to achieve high purity levels

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Group

The acetamide group (–CONH–) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid or ammonium salt:

-

Acidic Hydrolysis : Reaction with HCl in aqueous conditions at elevated temperatures produces 1-(4-bromophenyl)propan-2-ylamine and acetic acid .

-

Basic Hydrolysis : Treatment with NaOH yields the corresponding ammonium salt (–COO⁻Na⁺) and 1-(4-bromophenyl)propan-2-ylamine .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O | Heat | 1-(4-bromophenyl)propan-2-ylamine, Acetic Acid |

| Basic Hydrolysis | NaOH, H₂O | Heat | Ammonium salt, 1-(4-bromophenyl)propan-2-ylamine |

Nucleophilic Substitution of the Bromine Atom

The bromine atom in the 4-bromophenyl group can participate in nucleophilic aromatic substitution, though reactivity depends on activation:

-

Mechanism : The bromine is displaced by nucleophiles (e.g., –OH, –NH₂) under catalytic conditions (e.g., CuI) or high temperatures.

-

Example : Reaction with hydroxide ions yields 1-(4-hydroxyphenyl)propan-2-ylacetamide .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, CuI | High Temperature | 1-(4-hydroxyphenyl)propan-2-ylacetamide |

Other Potential Reactions

-

Oxidation of the Isopropyl Group : The isopropyl substituent could undergo oxidation to form a ketone, though specific conditions are not detailed in available literature.

-

Alkylation/Acylation of the Amide’s Nitrogen : Steric hindrance from the isopropyl group limits further alkylation, though acylation may proceed under forcing conditions.

Comparison of Reaction Feasibility

| **Reaction Type

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

N-(1-(4-bromophenyl)propan-2-yl)acetamide is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, which are critical for developing new pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to bromophenyl ketones or carboxylic acids | Bromophenyl ketones |

| Reduction | Reduces bromophenyl group to phenyl | Phenyl derivatives |

| Substitution | Substitutes bromine with other functional groups | Hydroxyl or amino-substituted compounds |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 44 nM |

| Related Bromophenyl Compounds | Escherichia coli | 180 nM |

Anticancer Potential

The compound has also been studied for its anticancer properties. Notable findings include its cytotoxic effects on various cancer cell lines, particularly breast cancer (MCF7). Mechanistic studies suggest that the compound interacts with specific cellular pathways, inhibiting cancer cell proliferation.

Case Study: Anticancer Effects

In a study assessing the anticancer activity of related compounds, derivatives of this compound showed significant cytotoxicity against MCF7 cells. Molecular docking studies indicated effective binding to target receptors, enhancing their anticancer efficacy.

Industrial Applications

This compound is also employed in the pharmaceutical industry for the development of new drugs. Its ability to act as a scaffold for drug design makes it a valuable compound in medicinal chemistry.

Wirkmechanismus

The mechanism of action of N-(1-(4-bromophenyl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to enzyme active sites: , inhibiting their activity

Modulate signaling pathways: involved in inflammation and pain

Interact with cellular receptors: , affecting cellular responses

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-bromophenyl)acetamide

- N-(4-bromophenyl)propionamide

- N-(4-bromophenyl)butyramide

Uniqueness

N-(1-(4-bromophenyl)propan-2-yl)acetamide is unique due to its specific structural features, including the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biologische Aktivität

N-(1-(4-bromophenyl)propan-2-yl)acetamide is an organic compound with notable biological activities. It is characterized by its molecular formula, C11H14BrNO, and a molecular weight of 256.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

The compound features a bromophenyl group, which is significant in influencing its biological activity. The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which can lead to various biological effects such as antimicrobial and anticancer activities.

Reactions and Transformations

This compound undergoes several chemical reactions:

- Oxidation : Can yield bromophenyl ketones or carboxylic acids.

- Reduction : May convert the bromophenyl group to a phenyl group or reduce the acetamide moiety to an amine.

- Substitution : The bromine atom can be replaced with other functional groups such as hydroxyl or amino groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values demonstrating effective inhibition against various bacterial strains.

- The compound's ability to disrupt biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis has been observed, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been studied for its anticancer properties. Notably:

- It has shown cytotoxic effects on cancer cell lines, with specific substitutions (such as 4-bromophenyl) enhancing its efficacy.

- In experiments, derivatives of this compound exhibited reduced viability in cancer cells, suggesting potential for further development as an anticancer drug .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-[1-(4-bromophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEIENBACDGTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.